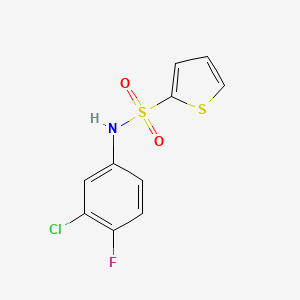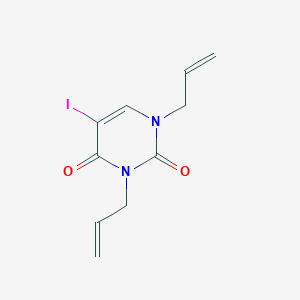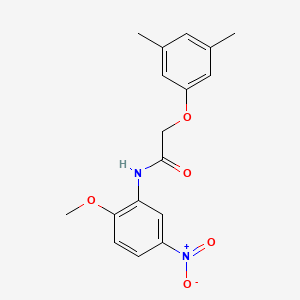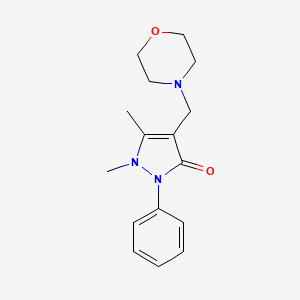
N-(3-chloro-4-fluorophenyl)-2-thiophenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of N-(3-chloro-4-fluorophenyl)-2-thiophenesulfonamide-like compounds involves complex organic reactions, focusing on achieving high-affinity inhibitors for target enzymes or receptors. For instance, the synthesis and biochemical evaluation of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors showcase the intricate steps involved in producing high-affinity compounds, indicating similar synthetic pathways could be adapted for N-(3-chloro-4-fluorophenyl)-2-thiophenesulfonamide (Röver et al., 1997).
Molecular Structure Analysis
The molecular structure of such compounds is determined using various spectroscopic and crystallographic techniques, providing detailed information on the arrangement of atoms and the spatial geometry. Studies on related sulfonamides, such as the crystal structure analysis of specific benzenesulfonamide derivatives, offer insights into the structural configuration and molecular interactions, critical for understanding the chemical behavior of N-(3-chloro-4-fluorophenyl)-2-thiophenesulfonamide-like molecules (Nagaraju et al., 2018).
Chemical Reactions and Properties
The chemical reactivity of N-(3-chloro-4-fluorophenyl)-2-thiophenesulfonamide is influenced by its functional groups, such as the sulfonamide and the fluorophenyl groups. These functionalities participate in various chemical reactions, including electrophilic substitutions and coupling reactions, which are fundamental in modifying the compound for specific biochemical roles. The synthesis and properties of N-(2,2,2-trichloroethyl)-2-thiophenesulfonamides highlight the reactivity of sulfonamide compounds under different conditions, suggesting similar reactivity patterns for our compound of interest (Aizina et al., 2003).
properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFNO2S2/c11-8-6-7(3-4-9(8)12)13-17(14,15)10-2-1-5-16-10/h1-6,13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNGMKTXLKUCYIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)S(=O)(=O)NC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-fluorophenyl)thiophene-2-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-[(5-ethyl-3-thienyl)carbonyl]-2-(2-methoxyethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5619481.png)
![4-chloro-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B5619488.png)





![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-pyrazinecarboxamide](/img/structure/B5619532.png)
![2,8-dimethyl-3-[(4-methyl-1-piperazinyl)methyl]-4-quinolinol](/img/structure/B5619536.png)
![2-(5-amino-3-methyl-1H-pyrazol-1-yl)-N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]acetamide](/img/structure/B5619544.png)


![(4R)-N-ethyl-1-(2-furoyl)-4-{[3-(1H-pyrrol-1-yl)propanoyl]amino}-L-prolinamide](/img/structure/B5619567.png)
![[(3aS*,9bS*)-7-methoxy-2-(pyrazolo[1,5-a]pyrimidin-2-ylcarbonyl)-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5619591.png)